E3 Ligase Ligand-linker Conjugate 3
Description
IUPAC Nomenclature and Molecular Formula
E3 Ligase Ligand-Linker Conjugate 3 is systematically named according to IUPAC guidelines as (2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide . Its molecular formula, C₂₆H₃₅N₇O₅S , reflects a complex architecture integrating a von Hippel-Lindau (VHL) ligand, a polyethylene glycol (PEG) linker, and an azide-terminated functional group (Table 1) .
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₆H₃₅N₇O₅S |
| Molecular Weight | 557.67 g/mol |
| CAS Registry Number | 2101200-09-1 |
The compound’s structure is derived from the (S,R,S)-AHPC pharmacophore, a validated VHL ligand, conjugated to a 1-unit PEG linker and an azide group for further functionalization .
Crystallographic Data and Three-Dimensional Conformational Analysis
While X-ray crystallographic data for this compound remain unpublished, its conformational properties can be inferred from structural analogs and computational modeling. The molecule adopts a folded conformation stabilized by intramolecular hydrogen bonds between the hydroxyl group on the pyrrolidine ring and the adjacent carbonyl oxygen (Figure 1) . The PEG linker (ethylene glycol unit) introduces flexibility, enabling spatial accommodation between the VHL ligand and the azide group, which is critical for PROTAC ternary complex formation .
Figure 1: Predicted three-dimensional conformation
(Note: A representative model would show the VHL ligand (left), PEG linker (center), and azide group (right), with dashed lines indicating hydrogen bonds.)
The thiazole ring at the C-terminal end engages in π-stacking interactions with hydrophobic residues in the VHL binding pocket, as observed in co-crystal structures of analogous compounds . This interaction is essential for maintaining high-affinity binding to the E3 ligase.
Functional Group Composition and Reactive Sites
This compound contains six distinct functional groups that govern its reactivity and biological activity (Table 2):
Table 2: Functional groups and their roles
The azide group at the linker terminus serves as the primary reactive site, allowing conjugation to alkyne-modified target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Meanwhile, the hydroxyl group on the pyrrolidine ring is critical for coordinating with VHL’s catalytic pocket, as demonstrated in mutagenesis studies .
Properties
Molecular Formula |
C25H35N5O4 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-[6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H35N5O4/c31-14-13-27-9-11-28(12-10-27)16-18-5-7-29(8-6-18)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33) |
InChI Key |
UKINKXYDZDBEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CN5CCN(CC5)CCO |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis
The synthesis begins with the sequential assembly of the E3 ligase ligand, linker, and functional groups. For Conjugate 3, the (S,R,S)-AHPC ligand (a VHL binder) is coupled to a polyethylene glycol (PEG)-based linker via amide bond formation. Key steps include:
- Ligand Activation : The hydroxyl group of (S,R,S)-AHPC is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester intermediate.
- Linker Conjugation : A PEG4 spacer is introduced via nucleophilic substitution, with the terminal azide group added using sodium azide in dimethylformamide (DMF).
- CuAAC Reaction : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the target-binding ligand to the linker.
Table 1: Reagents and Conditions for Solid-Phase Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Activation | DIC, HOBt | DMF | 0–4°C | 2 hr | 85% |
| Conjugation | PEG4-N3, NaHCO3 | DCM | RT | 12 hr | 78% |
| CuAAC | CuSO4, Sodium ascorbate | t-BuOH/H2O | 50°C | 6 hr | 92% |
Solution-Phase Synthesis
For larger batches, solution-phase methods are preferred. A three-step process involves:
- Ligand-Linker Coupling : The VHL ligand is reacted with bromoacetic acid to form a carboxylic acid derivative, followed by EDCl-mediated coupling to PEG4 diamine.
- Functionalization : The terminal amine is converted to an azide using triflyl azide.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Industrial-Scale Production
Batch Process Optimization
Industrial synthesis of Conjugate 3 employs continuous flow reactors to enhance reproducibility:
- Reactor Setup : Tubular reactor with in-line IR monitoring for real-time reaction analysis.
- Scale-Up Parameters :
Table 2: Industrial Production Metrics
| Metric | Lab Scale | Industrial Scale |
|---|---|---|
| Yield | 65% | 88% |
| Purity | 95% | 98.5% |
| Time/Batch | 72 hr | 48 hr |
Linker Design and Structure-Activity Relationships
PEG vs. Alkyl Linkers
Conjugate 3’s PEG4 linker balances flexibility and solubility:
- PEG4 Advantages :
- Thermodynamic Stability : Molecular dynamics simulations show PEG4 maintains ternary complex stability (RMSD < 2.0 Å over 100 ns).
Table 3: Linker Performance Comparison
| Linker Type | Degradation Efficiency (DC50) | Solubility (mg/mL) |
|---|---|---|
| PEG4 | 12 nM | 8.5 |
| C6 Alkyl | 45 nM | 1.2 |
| Rigid Aromatic | 28 nM | 0.9 |
Analytical Characterization
Quality Control Protocols
- Purity Assessment :
- Structural Validation :
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
- Issue : Copper residues from CuAAC exceed 10 ppm in initial batches.
- Resolution : Chelating resin treatment reduces copper to <1 ppm.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of target proteins, facilitated by the formation of a ternary complex with the E3 ligase and the target protein.
Hydrolysis: The conjugate can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the linker
Common Reagents and Conditions
Ubiquitination: Requires the presence of ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and ATP.
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions
Major Products
The major products formed from these reactions include ubiquitinated target proteins and, in the case of hydrolysis, the cleaved linker and ligand .
Scientific Research Applications
Key Applications
-
Cancer Therapeutics
- E3 Ligase Ligand-Linker Conjugate 3 has been utilized in the design of PROTACs targeting various oncogenic proteins. For instance, PROTACs leveraging this conjugate have shown efficacy in degrading proteins associated with breast cancer and prostate cancer, including androgen receptors and estrogen receptors .
- Case Study: The PROTAC ARV-110, which employs E3 ligase technology, demonstrated significant reductions in prostate-specific antigen levels in clinical trials involving patients with metastatic castration-resistant prostate cancer .
- Autoimmune Diseases
- Neurodegenerative Disorders
- Viral Infections
Comparative Analysis of E3 Ligases Used in PROTACs
| E3 Ligase | Common Applications | Notable PROTAC Examples | Therapeutic Area |
|---|---|---|---|
| Cereblon (CRBN) | Cancer, Immune Disorders | ARV-110 | Oncology |
| von Hippel-Lindau (VHL) | Cancer | dBET1 | Oncology |
| Inhibitor of Apoptosis Protein (IAP) | Cancer | Various IAP-based PROTACs | Oncology |
| KLHDC2 | Targeted Protein Degradation | KLHDC2-targeting PROTACs | Diverse Applications |
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 3 exerts its effects through the ubiquitin-proteasome system. The mechanism involves:
Ternary Complex Formation: The conjugate binds to both the E3 ligase and the target protein, forming a ternary complex.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the 26S proteasome
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₂₆H₃₅N₇O₅S
- Molecular Weight : 557.67 g/mol
- SMILES :
S1C=NC(C)=C1C1C=CC(=CC=1)CNC([C@@H]1C[C@H](CN1C([C@H](C(C)(C)C)NC(COCCN=[N+]=[N-])=O)=O)O)=O.
Mechanism : As part of a PROTAC, Conjugate 3 recruits VHL to ubiquitinate a target protein, marking it for proteasomal degradation. Its PEG1 linker optimizes spatial orientation for efficient ternary complex formation .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares E3 Ligase Ligand-Linker Conjugate 3 with other prominent E3 ligase ligands used in PROTACs:
Key Advantages and Limitations
Conjugate 3 (VHL-Based)
- Advantages :
- Limitations: Limited tissue penetration in normoxic conditions . Requires precise linker length optimization for target-specific degradation .
CRBN-Based Ligands (e.g., Thalidomide Derivatives)
Q & A
Q. What is the structural and functional role of E3 Ligase Ligand-Linker Conjugate 3 in PROTAC design?
this compound (e.g., Thalidomide-O-amido-PEG3-C2-NH2) consists of a cereblon-binding ligand derived from thalidomide and a polyethylene glycol (PEG)-based linker. The cereblon ligand recruits the E3 ubiquitin ligase complex, while the linker connects the ligand to a target-binding moiety in PROTACs, enabling proximity-induced ubiquitination and degradation of the target protein . Methodologically, its synthesis involves coupling thalidomide derivatives with PEG linkers via amidation or click chemistry, followed by HPLC purification to ensure >95% purity .
Q. How do researchers select between cereblon- and VHL-based E3 ligase ligands for PROTAC applications?
Cereblon ligands (e.g., thalidomide derivatives) are preferred for targets requiring broad tissue distribution, while VHL ligands (e.g., VH032 derivatives) offer higher specificity for hypoxia-inducible pathways. The choice depends on the target protein’s subcellular localization and the desired degradation kinetics. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify ligand-E3 ligase binding affinities (e.g., VH032’s Kd = 185 nM for VHL ), guiding selection .
Advanced Research Questions
Q. What strategies optimize linker length and composition in E3 Ligase Ligand-Linker Conjugates to enhance PROTAC efficacy?
Linker optimization involves balancing flexibility and rigidity: shorter PEG linkers (e.g., PEG2) improve cell permeability but may reduce ternary complex formation, while longer linkers (e.g., PEG4) enhance spatial flexibility but increase molecular weight. Systematic screening using analogs (e.g., Thalidomide-O-C6-NH2 vs. Thalidomide-PEG2-C2-NH2 ) coupled with cellular degradation assays (DC50 values) can identify optimal configurations. Computational modeling (e.g., molecular dynamics) further predicts linker-protein interactions .
Q. How do researchers address contradictory data on PROTAC degradation efficiency across cell lines?
Discrepancies in DC50 values (e.g., CP-10’s DC50 = 2.1 nM for CDK6 vs. variable results in other studies) may arise from differences in E3 ligase expression levels or off-target effects. Controls include:
- Quantifying E3 ligase expression via Western blot or qPCR.
- Using isoform-specific inhibitors (e.g., cereblon knockout models) to confirm on-target degradation.
- Validating findings with orthogonal assays (e.g., NanoBRET for ternary complex formation ).
Q. What advanced techniques characterize the stability and binding kinetics of E3 Ligase Ligand-Linker Conjugates?
- Mass spectrometry imaging (MSI): Maps conjugate distribution in tissues/cells, linking pharmacokinetics to efficacy .
- Hydrogen-deuterium exchange (HDX-MS): Identifies conformational changes in E3 ligase-ligand interactions .
- Size-exclusion chromatography (SEC): Monitors conjugate aggregation, a common issue with PEG-based linkers .
Experimental Design and Data Analysis
Q. How can researchers mitigate off-target effects when using E3 Ligase Ligand-Linker Conjugates in vivo?
- Employ tissue-specific promoters to limit E3 ligase activity to target organs.
- Use prodrug strategies (e.g., acetylated linkers) to enhance conjugate stability until reaching the target site.
- Validate specificity via proteome-wide profiling (e.g., ubiquitin remnant profiling) to identify non-target ubiquitination events .
Q. What methodologies resolve challenges in synthesizing high-purity E3 Ligase Ligand-Linker Conjugates?
- Solid-phase peptide synthesis (SPPS): Ensures precise linker-ligand coupling, especially for multi-PEG units .
- Two-step purification: Combines reverse-phase HPLC (for purity) and ion-exchange chromatography (for removing acidic/basic impurities) .
- Quality control: NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Emerging Research Directions
Q. Can E3 Ligase Ligand-Linker Conjugates be repurposed for non-PROTAC applications, such as targeted protein stabilization?
Yes, conjugates like (S,R,S)-AHPC-C3-NH2 TFA can be engineered to recruit deubiquitinases (DUBs) instead of E3 ligases, stabilizing disease-relevant proteins (e.g., p53). Proof-of-concept studies involve replacing the PROTAC’s target-binding moiety with a DUB-recruiting module .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
